(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone
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Overview
Description
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is a heterocyclic compound with the molecular formula C17H15N3O It is a member of the pyrazole family, characterized by a pyrazole ring substituted with an amino group, a phenyl group, and an O-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with O-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-1-phenyl-1H-pyrazol-4-YL)(phenyl)methanone
- (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone
Uniqueness
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
618091-04-6 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)16(21)15-11-19-20(17(15)18)13-8-3-2-4-9-13/h2-11H,18H2,1H3 |
InChI Key |
SYUICTFALBBYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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